molecular formula C18H19N3O2 B8696639 1-(4-Hydroxyphenyl)-4-(benzoxazol-2-ylmethyl)piperazine

1-(4-Hydroxyphenyl)-4-(benzoxazol-2-ylmethyl)piperazine

Cat. No. B8696639
M. Wt: 309.4 g/mol
InChI Key: BAFUFBANJZUYNZ-UHFFFAOYSA-N
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Patent
US04818758

Procedure details

A mixture of 6.06 g (34 mmol) of 1-(4-hydroxyphenyl)piperazine and 5.36 g (32 mmol) of 2-chloromethylbenzoxazole in 100 ml of absolute DMF was warmed to 80° C., and 737 mg of powdered K2CO3 were added with stirring (under a nitrogen atmosphere) in each case after 10 minutes, after a further 25 minutes and after a further 60 minutes (total addition of 2.21 g (16 mmol) of K2CO3). The mixture was stirred for a further 3 hours at 80° C., the DMF was substantially removed by distillation in vacuo, and the residue was taken up in 200 ml of ether and 100 ml of water. After separating the phases, the aqueous phase was extracted a further twice with ether. The combined ether extracts were dried, filtered and evaporated in vacuo. The residue was taken up in diisopropyl ether, whereafter crystallization occurred. The crystalline substance was filtered off under suction. 7.10 g (71.7% of theory) of 1-(4-hydroxyphenyl)-4-(benzoxazol-2-ylmethyl)piperazine, melting point 155°-56° C., were obtained,
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
737 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.21 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl[CH2:15][C:16]1[O:17][C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH2:15][C:16]3[O:17][C:18]4[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=4[N:20]=3)[CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
OC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
5.36 g
Type
reactant
Smiles
ClCC=1OC2=C(N1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
737 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
2.21 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring (under a nitrogen atmosphere) in each case after 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after a further 25 minutes
Duration
25 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 3 hours at 80° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the DMF was substantially removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
After separating the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted a further twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was taken up in diisopropyl ether, whereafter crystallization
FILTRATION
Type
FILTRATION
Details
The crystalline substance was filtered off under suction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CCN(CC1)CC=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 71.7%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.